

An In-depth Technical Guide to the Isomers of Methylenecyclooctane and Their Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylenecyclooctane**

Cat. No.: **B14016971**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methylenecyclooctane** and its structural isomers. The document details their physical and chemical properties, outlines experimental protocols for their synthesis and characterization, and illustrates a key reaction mechanism. This information is intended to support research and development activities where these C9H16 isomers are of interest.

Introduction to Methylenecyclooctane and Its Isomers

Methylenecyclooctane (C9H16) is an unsaturated hydrocarbon featuring an eight-membered carbocyclic ring with an exocyclic double bond. Its isomers, which share the same molecular formula but differ in atomic arrangement, exhibit a range of structural motifs, including variations in ring size, branching, and the position of unsaturation. These structural differences lead to distinct physical and chemical properties, which are critical for their application in organic synthesis and materials science. Understanding the properties of each isomer is fundamental for designing synthetic pathways and predicting their behavior in chemical reactions.

Physical and Chemical Properties of Methylenecyclooctane and Selected Isomers

The properties of **methylenecyclooctane** and its isomers are influenced by their molecular structure. Ring strain, steric hindrance, and the position of the double bond are key factors determining their boiling points, densities, and reactivity. The following tables summarize key quantitative data for **methylenecyclooctane** and several of its common isomers.

Table 1: Physical Properties of **Methylenecyclooctane** and Its Isomers

Compound Name	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index
Methylenecyclooctane	3618-18-6	124.22	154.85	Data not available	Data not available
(Z)-Cyclononene	933-21-1	124.22	106	0.812	Data not available
2-Methylbicyclo[3.2.1]octane	20119-46-6	124.22	Data not available	Data not available	Data not available
1-Propenylcyclohexane	5364-83-0	124.22	Data not available	Data not available	Data not available
1,6,6-Trimethylcyclohexene	69745-49-9	124.22	146	0.822	1.456[1]
Bicyclo[4.3.0]nonane	496-10-6	124.22	Data not available	Data not available	Data not available

Table 2: Thermochemical and Physicochemical Properties of **Methylenecyclooctane** and Its Isomers

Compound Name	Enthalpy of Vaporization (kJ/mol)	Enthalpy of Fusion (kJ/mol)	Ionization Energy (eV)	LogP (Octanol/Water)
Methylenecyclooctane	36.87	4.47	8.79	3.287
(Z)-Cyclononene	37.17	4.75	8.81	3.287
2-Methylbicyclo[3.2.1]octane	Data not available	Data not available	Data not available	3.8
1-Propenyl-cyclohexane	Data not available	Data not available	Data not available	Data not available
1,6,6-Trimethylcyclohexene	Data not available	Data not available	Data not available	3.1428
Bicyclo[4.3.0]nonane	Data not available	Data not available	Data not available	Data not available

Experimental Protocols

Synthesis of Methylenecyclooctane via the Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.^{[2][3]} For the synthesis of **methylenecyclooctane**, cyclooctanone is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane ($\text{Ph}_3\text{P}=\text{CH}_2$).

Materials:

- Methyltriphenylphosphonium bromide
- Strong base (e.g., n-butyllithium (n-BuLi) or sodium amide (NaNH₂))
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

- Cyclooctanone
- Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

- Preparation of the Ylide:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
 - Cool the suspension to 0 °C using an ice bath.
 - Slowly add one equivalent of a strong base (e.g., n-BuLi) dropwise to the suspension with vigorous stirring. The formation of the characteristic orange/red color of the ylide indicates a successful reaction.
 - Allow the mixture to warm to room temperature and stir for an additional hour.
- Wittig Reaction:
 - In a separate flask, dissolve cyclooctanone in anhydrous THF.
 - Slowly add the cyclooctanone solution to the freshly prepared ylide solution at room temperature.
 - Stir the reaction mixture for several hours (typically 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).
 - Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

- Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.
- Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the pure **methylenecyclooctane**.

Characterization of Isomers by NMR Spectroscopy and GC-MS

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and for distinguishing between isomers.

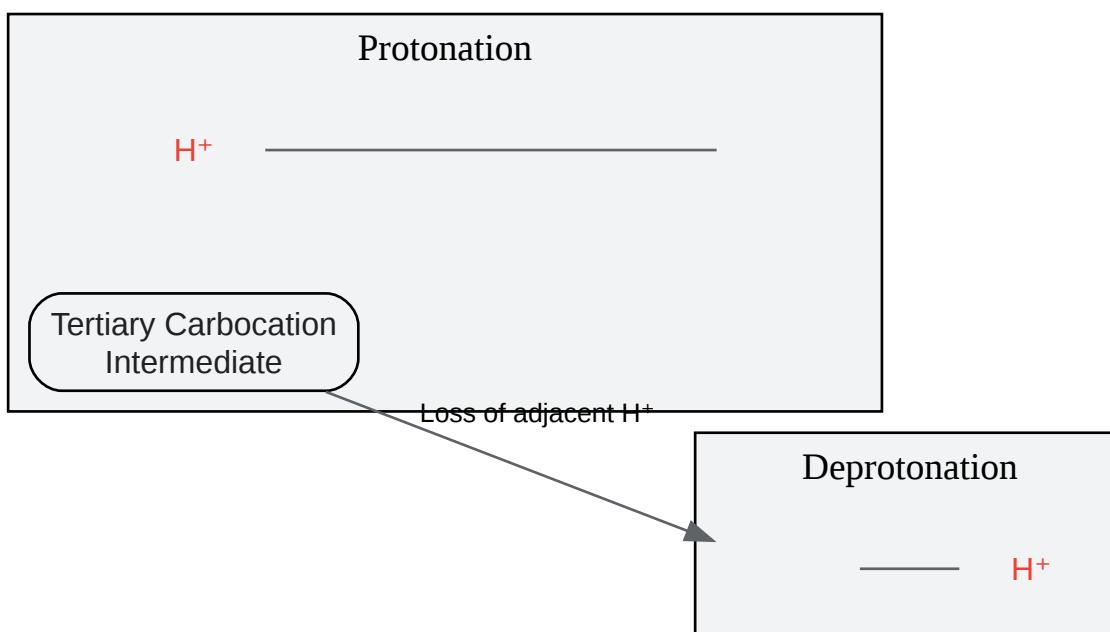
Sample Preparation:

- Dissolve a small amount (5-10 mg) of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition (General Parameters):

- ¹H NMR: Acquire a proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, and coupling patterns. The exocyclic methylene protons of **methylenecyclooctane** will appear as singlets or narrowly split multiplets in a characteristic region of the spectrum.
- ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments. The sp² hybridized carbons of the double bond will have distinct chemical shifts.
- 2D NMR (COSY, HSQC, HMBC): For complex isomers, two-dimensional NMR experiments can be employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of the structure.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is an effective technique for separating and identifying volatile isomers based on their different retention times and mass fragmentation patterns.

Instrumentation and Conditions (General Parameters):

- Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate.
- Injector: Split/splitless injector, with the temperature set high enough to ensure complete vaporization of the sample.
- Oven Temperature Program: A programmed temperature ramp is used to separate the isomers. A slow ramp rate generally provides better resolution.
- Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectra can be compared to libraries for identification, and the fragmentation patterns can provide structural information.

Reaction Mechanism: Acid-Catalyzed Isomerization of Methylenecyclooctane

Under acidic conditions, the exocyclic double bond of **methylenecyclooctane** can migrate to form more thermodynamically stable endocyclic isomers, such as 1-methylcyclooctene. This process typically proceeds through a carbocation intermediate.

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed isomerization of **methylenecyclooctane**.

Diagram Explanation: The reaction is initiated by the protonation of the exocyclic double bond of **methylenecyclooctane** by an acid (H^+), leading to the formation of a relatively stable tertiary carbocation intermediate. This is followed by the deprotonation of an adjacent carbon atom, resulting in the formation of the more thermodynamically stable endocyclic alkene, 1-methylcyclooctene, and the regeneration of the acid catalyst. This double bond migration is a common reaction for alkenes in the presence of acid.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,6,6-trimethylcyclohexene [stenutz.eu]
- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of Methylenecyclooctane and Their Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14016971#isomers-of-methylenecyclooctane-and-their-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com